4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine -

4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine

Catalog Number: EVT-4633141
CAS Number:
Molecular Formula: C22H31N5O3S
Molecular Weight: 445.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib Mesylate

  • Compound Description: Imatinib Mesylate, internationally known as Glivec or Gleevec, is a tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and other malignancies. []
  • Relevance: While Imatinib Mesylate doesn't share direct structural similarities with 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, the paper discussing this compound focuses on the development of a novel crystalline form (η-modification) with enhanced pharmaceutical properties. [] This highlights the importance of exploring different physical forms of compounds with the 1-piperazinyl-pyrimidine motif, as structural modifications can significantly impact their therapeutic potential.

1-(4-Methoxy-6-methyl-2-pyrimidinyl)-3-methyl-5-methoxypyrazole (Mepirizole)

  • Compound Description: Mepirizole is a pyrimidinylpyrazole derivative studied for its analgesic, antipyretic, and anti-inflammatory activities. [, , ] Studies in rats and rabbits identified several metabolites of Mepirizole, including various hydroxylated and oxidized derivatives. [, ]
  • Relevance: Mepirizole, like the target compound 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, contains a pyrimidine ring substituted with a methyl group at the 6-position. [, , ] This shared structural feature suggests a potential commonality in their pharmacological targets or mechanisms of action.

4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine Monohydrate Hydrochloride (MCI-225)

  • Compound Description: MCI-225 is a thienopyrimidine derivative exhibiting antidepressant activity. [] It acts as a selective norepinephrine reuptake inhibitor and a 5-HT3 receptor antagonist. [] Furthermore, MCI-225 has shown potential in treating functional gastrointestinal disorders and urinary incontinence. [, , ]
  • Relevance: MCI-225 shares the core structure of a 6-methyl-2-(1-piperazinyl)pyrimidine with 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine. [, , , ] The presence of a piperazine ring directly attached to the pyrimidine core in both compounds suggests they might interact with similar biological targets, albeit with potentially different affinities and pharmacological profiles.

N-[4-Phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl(hydroxyalkyl)-3,4-pyridinedicarboximides

  • Compound Description: This series of compounds, characterized by a pyridinedicarboximide scaffold linked to a substituted piperazine ring, were investigated for their central nervous system (CNS) depressant effects. []
  • Relevance: These derivatives highlight the significance of the piperazinyl-pyrimidine motif, also present in 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, in modulating CNS activity. [] Variations in the substituents on the piperazine and pyridinedicarboximide rings could lead to diverse pharmacological profiles, emphasizing the importance of structural modifications in drug design.

1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of a potent antipsychotic agent. [] Notably, microbial reduction of this compound using Mortierella ramanniana leads to the stereoselective formation of the (R)-(+)-alcohol, a key chiral intermediate in the target drug's synthesis. []
  • Relevance: The presence of both the piperazine and pyrimidine rings in this compound, similar to 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, emphasizes the importance of this structural motif in medicinal chemistry, particularly in developing agents targeting the central nervous system. []

N~1-(4-Substituted Amino-6-methyl-2-pyrimidinyl)-N~3-(p-chlorophenyl)guanidines

  • Compound Description: This series of compounds, featuring a guanidine core linked to a substituted pyrimidine ring, were investigated for their antimalarial activity. [] Several compounds demonstrated potent activity against Plasmodium berghei and Plasmodium gallinaceum. []
  • Relevance: The presence of the 6-methyl-2-pyrimidinyl moiety in these compounds, also present in 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, suggests this structural feature may be important for interacting with specific biological targets, although the target compound and these antimalarials likely have different mechanisms of action due to their distinct pharmacophores. []

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D is a piperidine-based CCR5 antagonist developed as an HIV-1 inhibitor. [] Its structure highlights the importance of the piperazine ring as a linker and the influence of benzylic substituents on receptor selectivity and potency. []
  • Relevance: While Sch-417690/Sch-D and the target compound have different core structures, the shared presence of a piperazine ring, a common pharmacophore in medicinal chemistry, suggests potential similarities in their binding interactions with biological targets. []
  • Compound Description: XB513 is a novel compound exhibiting both calcium agonistic and α1-adrenergic receptor antagonistic properties. [] This dual activity makes it a potential therapeutic candidate for treating congestive heart failure. []
  • Relevance: Despite significant structural differences from the target compound 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, XB513 highlights the versatility of piperazine-containing compounds in medicinal chemistry and their potential to interact with diverse biological targets. []

5,6-Dichloro-2-[(4-[[4-(diethylamino)-1-methylbutyl]amino]-6-methyl-2-pyrimidinyl)amino] benzimidazole

  • Compound Description: This benzimidazole derivative is a potent antimalarial agent, exhibiting significant activity against Plasmodium berghei and Plasmodium gallinaceum. [] Its efficacy, particularly against a cycloguanil-resistant line of P. berghei, makes it a promising candidate for further development. []
  • Relevance: Like 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, this compound contains a 6-methyl-2-pyrimidinyl moiety. [] This structural similarity, although embedded within different core structures, underscores the potential of this motif in medicinal chemistry for developing agents with various biological activities.

4-Methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

  • Compound Description: This pyrrolo[3,4-c]pyridine derivative has been investigated for its stability in various pH conditions. [, , , , ] The compound undergoes degradation through hydrolysis, with the rate influenced by both pH and temperature. [, , , , ]
  • Relevance: This compound, like the target compound, features a piperazine ring directly linked to a heterocycle. [, , , , ] This shared structural feature highlights the importance of understanding the stability and degradation pathways of such compounds, as these factors can significantly influence their pharmacological properties and potential therapeutic applications.
  • Compound Description: These two compounds represent novel heterocyclic systems synthesized via cyclocondensation reactions. [] Their synthesis highlights the exploration of new chemical space and the potential for discovering compounds with unique biological activities. []
  • Relevance: While not directly analogous in structure to 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, the inclusion of these compounds emphasizes the broader context of medicinal chemistry research focusing on pyrimidine-containing heterocycles and their potential for various applications. []

1-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetyl-4-alkyl(aryl)thiosemicarbazides

  • Compound Description: These compounds are intermediates in the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles. [] Their reactivity highlights the versatility of the pyrimidine ring in synthetic chemistry and its utility in constructing diverse heterocyclic frameworks. []
  • Relevance: While structurally different from 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, the presence of the 6-methylpyrimidine moiety in these thiosemicarbazide derivatives underscores its presence in various chemical contexts and potential as a building block for compounds with diverse biological activities. []

Olanzapine (LY170053)

  • Compound Description: Olanzapine is a widely used atypical antipsychotic medication. [] Chronic administration of olanzapine in a mouse model resulted in weight gain, hyperphagia, and metabolic dysregulation. []
  • Relevance: Olanzapine, while structurally distinct from the target compound, highlights the importance of careful evaluation of potential side effects associated with compounds containing piperazine moieties, as they can have complex pharmacological profiles and impact various physiological processes. []

1-(4-Amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea (ACNU)

  • Compound Description: ACNU is an alkylating agent with antitumor activity. [, ] The compound's efficacy is modulated by O6-alkylguanine-DNA-alkyltransferase (O6-AGT). [, ]
  • Relevance: This compound, while possessing a different core structure compared to 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, contains a 2-methyl-5-pyrimidinyl moiety. [, ] This structural similarity, although in a different arrangement, emphasizes the presence of pyrimidine derivatives in diverse pharmacological classes, demonstrating their potential for developing agents with various biological activities.

4-(2-Pyrimidinyl)-1-piperazinyl Heterocyclic Carbonyl Derivatives

  • Compound Description: These derivatives, characterized by a 4-(2-pyrimidinyl)-1-piperazine core linked to various heterocyclic carbonyl groups, demonstrate potential as antidepressants. []
  • Relevance: This class of compounds shares the 4-(2-pyrimidinyl)-1-piperazine moiety with 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, highlighting the importance of this structural feature for potential central nervous system activity. [] The diversity of heterocyclic substituents in these derivatives further emphasizes the potential for fine-tuning pharmacological profiles within this chemical space.

8-Fluoro-9-(4-methyl-1-piperazinyl)-6-oxo-6H-benzo[c]quinolizine-5-carboxylic Acid

  • Compound Description: This benzo[c]quinolizine derivative represents a novel chemical entity synthesized through a one-pot synthetic strategy. [] While its biological activity wasn't fully elucidated in the provided abstract, its synthesis highlights the exploration of new chemical space and the potential for discovering compounds with unique pharmacological profiles. []
  • Relevance: Although structurally distinct from 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, this compound showcases the use of piperazine rings in constructing diverse heterocyclic frameworks, emphasizing the versatility of this moiety in medicinal chemistry. []

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

  • Compound Description: Dasatinib is a potent pan-Src kinase inhibitor, currently in clinical trials for treating chronic myeloid leukemia. [, , , ] The compound demonstrates nanomolar to subnanomolar potency in both biochemical and cellular assays. [] Dasatinib's discovery highlights the potential of 2-aminothiazole as a novel kinase inhibitor template. []
  • Relevance: Dasatinib and 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine share the 2-methyl-4-pyrimidinylpiperazine structural motif. [, , , ] Although the core structures and mechanisms of action differ, this similarity emphasizes the relevance of this specific pyrimidine substitution pattern in medicinal chemistry.

N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides

  • Compound Description: These acrylamide derivatives were investigated for their antiallergic activity. [] Several compounds exhibited potent inhibition of the rat passive cutaneous anaphylaxis reaction and the enzyme 5-lipoxygenase. []
  • Relevance: This class of compounds, although structurally different from 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, highlights the use of piperazine rings as linkers in drug design and their potential application in developing agents targeting allergic pathways. []

3-[4-[4-(6-Fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone (HP236)

  • Compound Description: HP236 is an atypical antipsychotic agent that undergoes extensive metabolism in rats. [] Metabolic pathways include thiazolidinone ring cleavage, sulfide oxidation, and N-dealkylation at the piperazine ring. []
  • Relevance: Similar to 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, HP236 contains a piperazine ring, highlighting the metabolic liability often associated with this moiety. [] Understanding the metabolic fate of piperazine-containing compounds is crucial during drug development to ensure efficacy and minimize potential toxicity.

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-[(4-(2-methoxyphenyl)-1-piperazinyl)methyl] isoquinoline (Ro 22-4839)

  • Compound Description: Ro 22-4839 is a cerebral circulation improver with vasospasmolytic properties. [, ] It acts as a calmodulin antagonist and also exhibits alpha 1-adrenoceptor blocking activity. [, ]
  • Relevance: Although structurally different from 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, Ro 22-4839 highlights the pharmacological significance of incorporating a piperazine ring into drug design, specifically in targeting calcium-dependent cellular processes. [, ]

2'-Fluorinated Isonucleosides

  • Compound Description: These novel nucleoside derivatives, characterized by a fluorine atom at the 2' position of the sugar moiety, exhibit antitumor and antiviral activities. [] Specifically, methyl 2'-deoxy-2'-fluoro-2'-pyrimidinyl-D-arabinopyranosides demonstrated promising activity against L1210 leukemia cells. []
  • Relevance: While these isonucleosides differ significantly in their core structure from 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, they highlight the broader context of exploring modified heterocycles, including pyrimidine derivatives, for potential therapeutic applications. []

4-((4-((2-Substitutedphenoxy)ethyl)-1-piperazinyl)methyl)-1,2-dihydro-quinoline-2-one Compounds

  • Compound Description: This series of 1,2-dihydro-quinoline-2-one derivatives was synthesized and evaluated for anti-α-adrenoceptor activity. [] Compounds with specific substitutions on the phenoxy ring exhibited promising inhibitory activity, warranting further investigation. []
  • Relevance: While structurally distinct from 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, these compounds highlight the use of piperazine as a linker in drug design and its potential in targeting α-adrenoceptors, a class of G protein-coupled receptors involved in various physiological processes. []

4-(4'-Methyl-1'-piperazinyl)-3-butyn-2-one

  • Compound Description: This compound is a versatile building block in peptide coupling reactions. [] Its alkyne functionality allows for various transformations, making it a valuable synthetic intermediate. []
  • Relevance: While structurally distinct from 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, this compound highlights the use of piperazine derivatives in broader synthetic applications, showcasing their versatility beyond medicinal chemistry. []

8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

  • Compound Description: JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor (mGlu2). [] It exhibits improved drug-like properties compared to earlier mGlu2 PAM leads, making it a promising candidate for treating CNS disorders. []
  • Relevance: Although structurally distinct from 4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine, JNJ-46356479 highlights the continued interest in developing piperazine-containing compounds for CNS indications. []

Properties

Product Name

4-{4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine

IUPAC Name

4-[4-methyl-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine

Molecular Formula

C22H31N5O3S

Molecular Weight

445.6 g/mol

InChI

InChI=1S/C22H31N5O3S/c1-16-13-17(2)21(18(3)14-16)31(28,29)27-7-5-25(6-8-27)20-15-19(4)23-22(24-20)26-9-11-30-12-10-26/h13-15H,5-12H2,1-4H3

InChI Key

VVCWPNQKQFQUAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCOCC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.